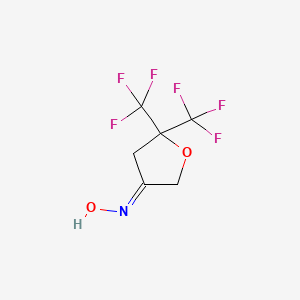
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime is a unique organic compound characterized by the presence of trifluoromethyl groups and an oxime functional group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of trifluoromethyl groups often imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime typically involves the following steps:
Formation of the Tetrahydrofuranone Core: The initial step involves the synthesis of the tetrahydrofuranone core, which can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving the use of catalysts and controlled temperatures.
Oxime Formation: The final step involves the conversion of the ketone group in the tetrahydrofuranone core to an oxime group. This is typically achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the oxime group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s effectiveness in various applications, including as an inhibitor or activator of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in the synthesis of high-performance resins and polymers.
2,2-Bis(trifluoromethyl)oxirane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime stands out due to its unique combination of trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for a wide range of applications.
Propriétés
Numéro CAS |
101833-14-1 |
|---|---|
Formule moléculaire |
C6H5F6NO2 |
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
(NE)-N-[5,5-bis(trifluoromethyl)oxolan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H5F6NO2/c7-5(8,9)4(6(10,11)12)1-3(13-14)2-15-4/h14H,1-2H2/b13-3+ |
Clé InChI |
HTRRXCXXRORWGE-QLKAYGNNSA-N |
SMILES isomérique |
C1/C(=N\O)/COC1(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1C(=NO)COC1(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


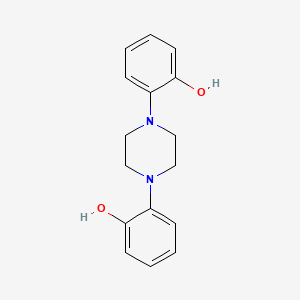
![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)



![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
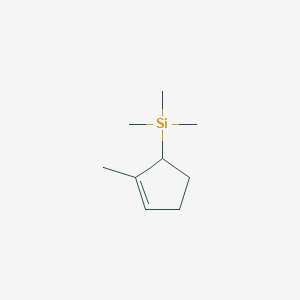
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
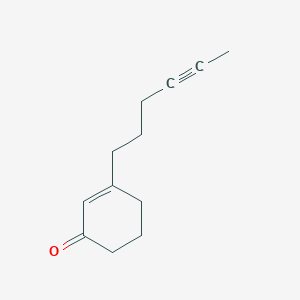

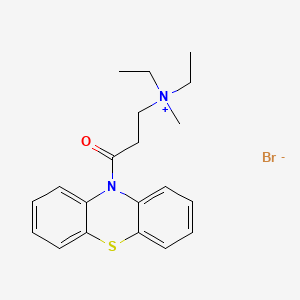
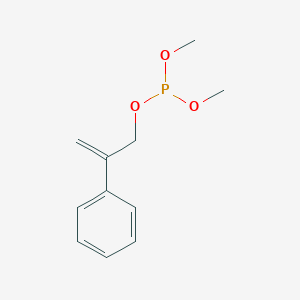
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
